N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide
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Overview
Description
N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide is an organic compound characterized by its unique structure, which includes a methoxyethyl group, a phenyl ring, and a thiophen-3-ylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 3-phenylpropanamide and thiophen-3-ylmethanol. These intermediates are then subjected to a series of reactions, including:
Amidation Reaction: The initial step involves the formation of 3-phenylpropanamide by reacting phenylpropanoic acid with ammonia or an amine under dehydrating conditions.
Alkylation: Thiophen-3-ylmethanol is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form the corresponding ether.
Coupling Reaction: Finally, the alkylated thiophen-3-ylmethanol is coupled with 3-phenylpropanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The exact pathways and molecular targets can vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-3-phenylpropanamide: Lacks the thiophen-3-ylmethyl group, which may result in different chemical and biological properties.
N-(thiophen-3-ylmethyl)-3-phenylpropanamide: Lacks the methoxyethyl group, potentially altering its solubility and reactivity.
N-(2-methoxyethyl)-3-phenyl-N-methylpropanamide: Contains a methyl group instead of the thiophen-3-ylmethyl group, which may affect its biological activity.
Uniqueness
N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide is unique due to the presence of both the methoxyethyl and thiophen-3-ylmethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-20-11-10-18(13-16-9-12-21-14-16)17(19)8-7-15-5-3-2-4-6-15/h2-6,9,12,14H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBKHWDWHDTTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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